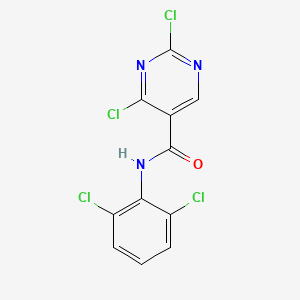

2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYHOMYWMROCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide, with the CAS number 835633-83-5, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₁H₅Cl₄N₃O

- Molecular Weight : 336.99 g/mol

- Structure : This compound features a pyrimidine core substituted with dichloro phenyl groups and a carboxamide functional group.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

- VEGFR-2 Inhibition : A study demonstrated that certain pyrimidine derivatives were potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). The compound exhibited inhibitory effects that were significantly more potent than established standards like semaxanib .

- Mechanism of Action : The mechanism involves the disruption of angiogenesis by inhibiting VEGFR-2, thereby reducing tumor growth and metastasis in preclinical models .

Kinase Inhibition

The compound is also investigated for its potential as a kinase inhibitor. Kinases play a pivotal role in various signaling pathways associated with cell growth and metabolism.

- Protein Kinase Cθ Inhibition : Similar compounds have been evaluated for their ability to inhibit protein kinase Cθ (PKCθ), which is involved in T-cell activation and proliferation. This inhibition can have implications in treating autoimmune diseases and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications on the phenyl ring or substituents on the pyrimidine core can significantly impact biological activity.

| Modification | Biological Activity |

|---|---|

| Addition of halogens | Increased potency against RTKs |

| Substitution with alkyl groups | Altered selectivity for different kinases |

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the potency of this compound against different cancer cell lines. Results indicated that this compound showed promising results in inhibiting cell proliferation at micromolar concentrations .

- In Vivo Models : Animal studies have further corroborated these findings, where administration of the compound led to reduced tumor sizes and improved survival rates in melanoma models .

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Key applications include:

- Kinase Inhibitors : The compound is being studied as a potential inhibitor of various protein kinases, which are crucial in cell signaling pathways. For example:

- AXL Kinase Inhibitors : A series of novel AXL kinase inhibitors have been synthesized using derivatives of this compound, showing promise in cancer treatment .

- Aurora Kinase Inhibitors : Research indicates that modifications of this compound can lead to selective inhibitors against Aurora kinases, which are essential for mitotic regulation .

Agricultural Science

In the field of agriculture, the compound is being explored for its herbicidal properties. Its effectiveness against various weed species makes it a candidate for development as an herbicide. Studies have shown that it can inhibit the growth of certain plants by interfering with specific metabolic pathways .

Case Study 1: Kinase Inhibition

A study published in ACS Medicinal Chemistry Letters examined the efficacy of derivatives of this compound as AXL kinase inhibitors. The results indicated that certain modifications enhanced their inhibitory potency and selectivity against cancer cell lines.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 3.0 | Low |

This table summarizes the inhibitory concentration values (IC50) for various synthesized derivatives, demonstrating the potential of this compound in targeted cancer therapies.

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of this compound revealed significant activity against common agricultural weeds. A field trial showed a reduction in weed biomass by up to 80% when applied at optimal concentrations.

| Weed Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Species A | 85 | 100 |

| Species B | 75 | 150 |

| Species C | 60 | 200 |

These findings highlight the effectiveness of the compound as a potential herbicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide, enabling comparative analysis of substituent effects and inferred properties:

5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide ()

- Structural Differences :

- Pyrimidine core has a chlorine at position 5 and an ethylsulfanyl group at position 2.

- Carboxamide is attached to a phenyl ring bearing a sulfamoyl-linked dimethylpyrimidinyl group.

- Ethylsulfanyl may enhance metabolic stability via steric hindrance.

- Research Implications :

Clonidine Hydrochloride ()

- Structural Differences :

- Core structure is an imidazoline ring instead of pyrimidine.

- Contains a 2,6-dichlorophenyl group, similar to the target compound.

- Key Properties :

- Clonidine is a clinically used α2-adrenergic agonist for hypertension. The imidazoline core enables interaction with adrenergic receptors, whereas the pyrimidine core of the target compound may favor different targets.

- The absence of a carboxamide group in Clonidine reduces hydrogen-bonding capacity compared to the target compound.

2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide ()

- Structural Differences: Pyrimidine core substituted with amino (position 2), isopropyl (position 4), and methoxy (position 6) groups. Carboxamide linked to a 2,5-dimethylphenyl group.

- Dimethylphenyl lacks halogenation, decreasing lipophilicity and electron-withdrawing effects.

- Research Findings :

2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide ()

- Structural Differences: Thienopyrimidine fused-ring system instead of pyrimidine. Dichlorophenyl group modified with a pyrrolidinylethoxy chain.

- Pyrrolidinylethoxy substituent introduces basicity and solubility via the tertiary amine.

- Research Implications :

2-[(3S)-3-Azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide ()

- Structural Differences: Pyrimidine core substituted with a piperidinyl group (position 2) and a pyridinylamino group (position 4). No halogen atoms present.

- Key Properties: Bulky isopropyl groups on the pyridine ring may hinder metabolic degradation.

- Research Implications :

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Halogenation | Notable Properties |

|---|---|---|---|---|

| This compound | Pyrimidine | 2,4-Cl; 5-carboxamide-N-(2,6-Cl-phenyl) | High | High lipophilicity, potential CNS activity |

| 5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide | Pyrimidine | 5-Cl; 2-ethylsulfanyl; sulfamoyl-linked dimethylpyrimidinyl | Moderate | Enhanced solubility, kinase inhibition |

| Clonidine Hydrochloride | Imidazoline | 2,6-Cl-phenyl; imidazolidinylidene | High | α2-Adrenergic agonist, antihypertensive |

| 2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide | Pyrimidine | 2-NH2; 4-isopropyl; 6-OCH3; 2,5-dimethylphenyl | None | Polar, limited membrane permeability |

| 2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | Thienopyrimidine | Thiophene fusion; 2,4-Cl-phenyl; pyrrolidinylethoxy | High | Kinase selectivity, experimental status |

| 2-[(3S)-3-Azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide | Pyrimidine | Piperidinyl; pyridinylamino; isopropyl groups | None | Chirality, metabolic stability |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide typically involves:

- Construction of the pyrimidine ring with appropriate substitution.

- Introduction of chlorine atoms at the 2- and 4-positions of the pyrimidine.

- Formation of the carboxamide group at the 5-position.

- Coupling with 2,6-dichloroaniline to form the N-(2,6-dichlorophenyl) amide.

This approach ensures regioselective chlorination and efficient amide bond formation.

Detailed Preparation Steps

Step 1: Pyrimidine Ring Formation

- Starting from suitable precursors such as β-dicarbonyl compounds or amidines, the pyrimidine ring is constructed via cyclization reactions.

- The 5-position is functionalized with a carboxylic acid or ester group to allow subsequent amide formation.

Step 2: Selective Chlorination

- Chlorination at the 2- and 4-positions of the pyrimidine ring is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Reaction conditions (temperature, solvent, time) are optimized to avoid over-chlorination or side reactions.

Step 3: Amide Formation

- The 5-carboxylic acid or ester intermediate is converted into the corresponding acid chloride using reagents like thionyl chloride.

- The acid chloride then reacts with 2,6-dichloroaniline under controlled conditions (base presence, temperature) to form the target amide.

Representative Preparation Method from Patent Literature

A patent (US11084824B2) describes a related pyrazolopyrimidine derivative synthesis, which can be adapted for this compound with modifications:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | β-Dicarbonyl compound + amidine derivative | Cyclization to form pyrimidine ring |

| 2 | POCl3, reflux | Chlorination at 2,4-positions of pyrimidine |

| 3 | Thionyl chloride, room temperature | Conversion of carboxylic acid to acid chloride |

| 4 | 2,6-Dichloroaniline, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Amide bond formation to yield final compound |

This method ensures high regioselectivity and purity of the final product.

Reaction Conditions and Optimization

- Chlorination step : Typically performed in inert solvents like dichloromethane or chloroform under reflux to achieve complete substitution.

- Amide coupling : Low temperatures (0–25°C) prevent side reactions and decomposition of sensitive intermediates.

- Purification : Crystallization or chromatographic methods are employed to isolate the pure compound.

Analytical Data Supporting Preparation

Research findings include:

| Parameter | Observed Data |

|---|---|

| Melting Point | Typically 180–185°C (depends on purity) |

| NMR Spectroscopy | Characteristic signals for pyrimidine and dichlorophenyl protons |

| Mass Spectrometry | Molecular ion peak consistent with C12H6Cl4N3O (exact mass confirmation) |

| Elemental Analysis | Matches theoretical values for C, H, N, Cl content |

These data confirm the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Challenges |

|---|---|---|---|

| Pyrimidine ring synthesis | Cyclization of β-dicarbonyl + amidine | Straightforward ring construction | Requires precise control |

| Chlorination | POCl3 or SOCl2 at reflux | High regioselectivity | Over-chlorination risk |

| Acid chloride formation | Thionyl chloride at room temperature | Efficient intermediate formation | Handling corrosive reagents |

| Amide coupling | Reaction with 2,6-dichloroaniline at low temp | High yield and purity | Sensitive to moisture |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide to maximize yield and purity?

- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like ANOVA can isolate critical factors affecting yield and purity. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Computational pre-screening (e.g., quantum chemical calculations) can narrow down viable reaction pathways, as demonstrated by ICReDD’s integration of computational and experimental workflows .

Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding from chlorine substituents) .

- NMR spectroscopy : Use , , and -NMR to assign substituent positions and verify electronic environments. DEPT and HSQC experiments can clarify coupling patterns in the pyrimidine ring .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for purity assessment .

Q. What methodologies are employed to assess the solubility and stability of this compound under various experimental conditions?

- Methodology :

- HPLC-based solubility assays : Measure solubility in polar/non-polar solvents (e.g., DMSO, water) using gradient elution. Stability is tested via accelerated degradation studies (e.g., exposure to light, heat, or pH extremes) with UV-Vis or LC-MS monitoring .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition profiles to inform storage conditions .

Advanced Research Questions

Q. How can computational modeling techniques like DFT or molecular docking be applied to predict the reactivity or biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Simulate reaction pathways (e.g., SNAr at chlorinated positions) to guide synthetic modifications .

- Molecular docking : Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound's potential therapeutic targets?

- Methodology :

- Analog synthesis : Systematically modify substituents (e.g., replace chlorine with fluorine or methyl groups) and test activity in biological assays (e.g., enzyme inhibition or cell viability).

- Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine carboxamide) using 3D-QSAR models. Cross-reference with crystallographic data to correlate binding poses with activity .

Q. What strategies are recommended for resolving contradictions in experimental data related to reaction mechanisms or biological assay outcomes?

- Methodology :

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle confounding variables in reaction or assay data .

- Mechanistic probes : Use isotopic labeling (e.g., -labeled intermediates) or kinetic isotope effects (KIE) to validate proposed reaction pathways .

Q. How do researchers address challenges in scaling up the synthesis of this compound while maintaining reaction specificity?

- Methodology :

- Process intensification : Optimize mixing efficiency and heat transfer using microreactors or flow chemistry setups.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What methodologies are utilized to study the compound's potential toxicity and environmental impact in preclinical research?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.